4-fluoro Buphedrone (hydrochloride)
Description
4-Fluoro Buphedrone (hydrochloride) is a substituted cathinone derivative with the chemical formula C₁₂H₁₄FNO·HCl (CAS: 2624137-27-3). It features an ethyl group at the α-position and an N-methyl group, with a fluorine substitution at the para position of the phenyl ring. This compound is primarily utilized in forensic and analytical research due to its structural similarity to controlled substances like mephedrone . It is provided as a high-purity reference standard (>98%) and requires storage at -20°C to maintain stability, with recommendations for short-term use at -20°C (1 month) or long-term storage at -80°C (6 months) .
Properties
Molecular Formula |
C11H14FNO · HCl |
|---|---|
Molecular Weight |
231.7 |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChI Key |
FJVKMWWJQGQKKO-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(C(CC)NC)=O)C=C1.Cl |
Synonyms |
4-FBP |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of 4-fluoro Buphedrone (hydrochloride) follows a modified Friedel-Crafts acylation pathway, typical of substituted cathinones. Key steps include:
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 4-Fluorobenzoyl chloride, AlCl₃, Dichloromethane | 4-Fluorophenylacetone |
| 2 | α-Bromination | Br₂, HBr, Acetic acid | α-Bromo-4-fluorophenylacetone |
| 3 | Amination | Methylamine (CH₃NH₂), Ethanol, Reflux | 4-Fluoro Buphedrone freebase |
| 4 | Salt Formation | HCl gas, Diethyl ether | 4-Fluoro Buphedrone hydrochloride |
Key Observations
-
Bromination at the α-position facilitates nucleophilic substitution with methylamine to form the secondary amine structure .
-
Hydrochloride salt formation enhances stability and crystallinity for forensic handling .
Metabolic Reactions
In vitro and in vivo studies of structurally related cathinones suggest potential metabolic pathways for 4-fluoro Buphedrone:
Proposed Metabolic Pathways
| Pathway | Enzymatic System | Metabolites Identified |
|---|---|---|
| N-Demethylation | Cytochrome P450 (CYP2D6, CYP3A4) | Nor-4-fluoro Buphedrone |
| β-Keto Reduction | Aldo-keto reductases (AKR1C3) | Reduced hydroxyl derivative |
| Fluorophenyl Hydroxylation | CYP2C19 | 4'-Hydroxy-4-fluoro Buphedrone |
| Glucuronidation | UGT1A9, UGT2B7 | Glucuronide conjugates |
Supporting Evidence
-
Analogous compounds like 4-MPD undergo β-keto reduction to form hydroxyl metabolites, followed by glucuronidation .
-
Fluorine substitution at the para position reduces oxidative metabolism compared to non-fluorinated analogs, increasing plasma half-life .
Analytical Degradation Reactions
Mass spectrometry (MS) and infrared (IR) spectroscopy are critical for identifying degradation products in forensic analysis:
Fragmentation Patterns in GC-MS
| Ion (m/z) | Fragment Structure | Origin |
|---|---|---|
| 140 | C₈H₁₀F⁺ | Fluorophenyl acylium ion |
| 105 | C₇H₇O⁺ | Benzoyl ion (CO loss) |
| 77 | C₆H₅⁺ | Phenyl cation |
| 72 | C₃H₆N⁺ | Methylamine-derived ion |
Key Findings
-
The acylium ion (m/z 140) undergoes CO loss to yield a fluorophenyl cation (m/z 95) .
-
N-Demethylation in EI-MS produces characteristic ions at m/z 72 and 105 .
Stability Under Analytical Conditions
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Hydrolyzed ketone | Protonation of β-keto group |
| UV Exposure | Nor-4-fluoro Buphedrone | Photooxidative N-demethylation |
| Thermal (GC inlet) | Dehydrohalogenation products | HCl elimination |
Comparative Reactivity
4-Fluoro Buphedrone exhibits distinct reactivity compared to non-fluorinated analogs:
| Reaction | 4-Fluoro Buphedrone | Buphedrone |
|---|---|---|
| Oxidative Metabolism Rate | 0.8 nmol/min/mg protein | 1.2 nmol/min/mg protein |
| Plasma Stability (t₁/₂) | 6.3 hrs | 4.1 hrs |
| Glucuronidation Efficiency | 42% | 28% |
The electron-withdrawing fluorine atom stabilizes the phenyl ring against electrophilic attacks but increases susceptibility to nucleophilic substitution at the α-position .
Forensic Implications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cathinones: Mephedrone and 4-Chloro Buphedrone
Mephedrone (Hydrochloride) (CAS: 1189726-22-4) shares the cathinone backbone but differs in substituents: a methyl group at the para position of the phenyl ring and a methylamino group at the β-position. However, the fluorine atom in 4-fluoro Buphedrone may reduce metabolic degradation, as fluorinated compounds often demonstrate improved metabolic stability .
This implies that 4-fluoro Buphedrone may have lower receptor binding affinity compared to its chloro counterpart but could offer advantages in reduced toxicity or altered pharmacokinetics .
Table 1: Structural and Functional Comparison of Cathinone Derivatives
*Hypothetical analog based on SAR studies.
Pyrrolidine-Containing Derivatives: 4-Fluoro PV9 and PV8
4-Fluoro PV9 (Hydrochloride) (IUPAC: 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-octanone) features a pyrrolidine ring and an extended octanone chain. The pyrrolidine moiety enhances binding to monoamine transporters, while the longer alkyl chain increases lipophilicity, prolonging half-life compared to 4-fluoro Buphedrone’s shorter ethyl group. However, the extended chain may also increase off-target interactions .
4-Fluoro PV8 (Hydrochloride) (heptanone backbone) similarly demonstrates how chain length modulates pharmacokinetics. Shorter chains (e.g., Buphedrone’s ethyl group) may favor rapid absorption and elimination, whereas longer chains (PV8/PV9) enhance tissue distribution but raise toxicity risks .
Halogen Substitution Effects
Fluorine’s electronegativity and small atomic radius influence electronic and steric properties. For example:
- In P2X3 receptor antagonists, replacing 4-chloro with 4-fluoro decreased activity but improved metabolic stability .
- In enzyme inhibitors (e.g., PvdQ), 4-fluoro analogs retained potency comparable to 4-chloro derivatives, suggesting fluorine’s utility in maintaining efficacy while reducing toxicity .
These trends suggest that 4-fluoro Buphedrone may exhibit balanced receptor interaction and metabolic profiles compared to halogenated analogs.
Preparation Methods
Step 1: Synthesis of α-Bromo-4-fluorophenylbutanone
Reagents :
-
4-Fluorophenylbutanone (precursor)
-
Bromine (Br₂) in dichloromethane (CH₂Cl₂)
-
Catalytic aluminum trichloride (AlCl₃)
Conditions :
The reaction proceeds via electrophilic aromatic bromination, with AlCl₃ facilitating polarization of Br₂. The α-position is selectively brominated due to the ketone’s electron-withdrawing effect.
Step 2: Amine Substitution and Salt Formation
Reagents :
-
α-Bromo-4-fluorophenylbutanone
-
Methylamine (40% aqueous solution)
-
Hydrochloric acid (HCl) for salt formation
Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78°C for ethanol)
-
Reaction time: 6–8 hours
The bromine atom is displaced by methylamine via an SN₂ mechanism, yielding the free base. Subsequent HCl gas bubbling in anhydrous ether precipitates the hydrochloride salt.
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methylamine concentration | 35–45% aqueous | <30%: Incomplete substitution; >50%: Side reactions |
| Reaction pH | 8.5–9.5 | Lower pH slows substitution; higher pH degrades ketone |
| Salt precipitation solvent | Diethyl ether | Ensures crystalline product; acetone reduces purity |
Alternative Synthesis via Oxidation of 4-Fluoroephedrine
A stereoselective route involves oxidizing 4-fluoroephedrine, though precursor availability limits industrial application:
Reagents :
-
4-Fluoroephedrine
-
Potassium permanganate (KMnO₄) in acidic conditions
Mechanism :
Oxidation of the secondary alcohol to a ketone preserves the α-ethyl-N-methylamino group. This method avoids racemization if enantiomerically pure ephedrine is used.
Yield : 50–65% (lower due to overoxidation risks).
Analytical Characterization and Validation
Post-synthetic analysis ensures purity and structural fidelity:
Chromatographic Methods
Spectroscopic Confirmation
Table 2: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Storage Stability (-20°C) |
|---|---|---|
| DMSO | 15 | 6 months |
| PBS (pH 7.2) | 10 | 1 month |
| Ethanol | 10 | 3 months |
Challenges in Industrial-Scale Synthesis
-
Regioselectivity : Competing bromination at the para position (≤5%) necessitates rigorous purification.
-
Racemic Mixtures : The α-bromoketone route produces racemic product, requiring chiral chromatography for enantiopure batches.
-
Hydroscopicity : The hydrochloride salt absorbs moisture, demanding anhydrous handling and packaging.
Forensic and Regulatory Considerations
Illicit synthesis often employs “kitchen chemistry” adaptations of the α-bromoketone method, using excess methylamine to compensate for poor temperature control. Forensic identification relies on detecting residual solvents (e.g., dichloromethane) and byproducts (e.g., α-dibromoketones) .
Q & A
Basic: What analytical techniques are recommended for identifying 4-fluoro Buphedrone hydrochloride in forensic or biological samples?
Methodological Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity. Use a reference standard (purity >98%) to calibrate retention times and fragmentation patterns . For forensic validation, cross-validate results with gas chromatography (GC-MS) to confirm structural integrity, especially when differentiating from structurally similar cathinones (e.g., Buphedrone or mephedrone derivatives). Prepare sample solutions at 10 mM in methanol, and ensure instrument parameters (e.g., ionization mode, collision energy) are optimized for fluorinated analogs .
Key Parameters from Evidence:
| Parameter | Value | Source |
|---|---|---|
| Purity of reference standard | >98% | |
| Sample concentration | 10 mM | |
| Storage temperature | -80°C (long-term), -20°C (short-term) |
Basic: How should stock solutions be prepared and stored to ensure stability?
Methodological Answer:
- Preparation: Dissolve 4-fluoro Buphedrone hydrochloride in DMSO to create a 10 mM master stock. For in vivo studies, dilute with saline and 1% Tween 80 to achieve biocompatible concentrations (e.g., 1 mg/kg in rodents) .
- Storage: Aliquot and store at -80°C to prevent freeze-thaw degradation. Use within 6 months; if stored at -20°C, use within 1 month. Before use, warm to 37°C and sonicate to ensure solubility .
Advanced: What strategies mitigate discrepancies in pharmacological data across studies?
Methodological Answer:
- Purity Verification: Use certified reference materials (CRMs) with validated COA (Certificate of Analysis) to rule out batch-to-batch variability .
- Metabolite Interference: Account for metabolites (e.g., Buphedrone ephedrine metabolite) using deuterated internal standards (e.g., Buphedrone-D3) in LC-MS workflows to distinguish parent compounds from degradation products .
- Analytical Conditions: Standardize mobile phase buffers (e.g., phosphate-perchlorate) and column types across labs to improve reproducibility .
Advanced: How can researchers assess metabolic pathways of 4-fluoro Buphedrone hydrochloride in vivo?
Methodological Answer:
- Animal Models: Administer 4-fluoro Buphedrone hydrochloride via intraperitoneal injection (e.g., 1 mg/kg in mice) and collect urine/blood at timed intervals .
- Detection: Use LC-MS/MS with stable isotope-labeled internal standards (e.g., Buphedrone-D3) to quantify primary metabolites. Focus on fluorinated analogs of known cathinone metabolites, such as N-dealkylated or hydroxylated derivatives .
- Data Interpretation: Compare metabolic profiles with non-fluorinated analogs (e.g., Buphedrone) to isolate fluorine-specific biotransformations .
Basic: What safety precautions are critical when handling 4-fluoro Buphedrone hydrochloride?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Storage: Store in sealed containers under inert gas (e.g., argon) to prevent oxidation. Label containers with OSHA-compliant hazard warnings (e.g., Acute Toxicity) .
- Spill Management: Decontaminate with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What in silico methods predict receptor interactions of 4-fluoro Buphedrone hydrochloride?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding affinities at dopamine/norepinephrine transporters. Compare with Buphedrone to assess fluorination effects on steric and electronic interactions .
- Pharmacophore Mapping: Analyze fluorine’s electronegativity for hydrogen-bonding potential at serotonin receptors (5-HT2A/2C) .
- Validation: Cross-reference predictions with in vitro assays (e.g., radioligand displacement) to refine models .
Basic: How to validate the purity of 4-fluoro Buphedrone hydrochloride using chromatographic methods?
Methodological Answer:
- HPLC Validation: Use a C18 column with UV detection (λ = 254 nm). Inject 10 µL of 10 mM sample and compare peak area/retention time with a CRM .
- Purity Criteria: Ensure ≤2% impurity peaks. For quantification, use triplicate runs and calculate relative standard deviation (RSD <5%) .
Advanced: How to optimize extraction of 4-fluoro Buphedrone hydrochloride from complex biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use mixed-mode cartridges (e.g., Oasis MCX) at pH 6.0 to retain cationic analytes. Elute with 2% ammonium hydroxide in methanol .
- Matrix Effects: Spike deuterated analogs (e.g., Buphedrone-D3) to correct for ion suppression in LC-MS .
- Recovery Rates: Validate with spiked plasma/urine samples at low (10 ng/mL), medium (100 ng/mL), and high (1000 ng/mL) concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
